(E)-4-((5-bromo-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
Description
Properties
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-12-17(20-11-13-10-14(19)8-9-16(13)23)18(24)22(21(12)2)15-6-4-3-5-7-15/h3-11,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFLLTPGLKKXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-((5-bromo-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by various studies and research findings.
- Molecular Formula : C18H16BrN3O2
- Molecular Weight : 386.24 g/mol
- CAS Number : 951389-94-9
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study conducted by Guo-Bing Yan et al. highlighted its effectiveness against various cancer cell lines, showing significant inhibition of cell proliferation. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which was confirmed through flow cytometry and caspase activity assays .
Table 1: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction |
| MCF7 (Breast) | 8.3 | Cell cycle arrest |
| HeLa (Cervical) | 10.7 | Caspase activation |
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Pseudomonas aeruginosa | 128 | Bactericidal |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. Studies indicate that it can reduce the levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability, with a notable increase in apoptosis markers after treatment with the compound at concentrations above 5 µM .
- Antimicrobial Efficacy Analysis : Another study assessed the antimicrobial properties against biofilm-forming strains of bacteria. The compound effectively disrupted biofilm formation at sub-MIC concentrations, indicating its potential as a therapeutic agent for infections associated with biofilms .
Research Findings
Recent findings have elucidated the structure-activity relationship (SAR) of this compound, revealing that the presence of the bromo and hydroxy groups significantly enhances its biological activity. Molecular docking studies suggest that these functional groups facilitate stronger interactions with target proteins involved in cancer progression and bacterial virulence .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. The specific compound has shown promise against various bacterial strains, potentially serving as a lead compound for the development of new antibiotics. Studies have demonstrated that modifications in the structure can enhance efficacy against resistant strains, making it a candidate for further investigation in drug development .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Pyrazolone derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Preliminary studies suggest that (E)-4-((5-bromo-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one may exhibit similar properties, warranting further research into its mechanism of action and therapeutic potential .
Coordination Chemistry
Chelating Ligands
The compound functions as a chelating ligand due to the presence of nitrogen and oxygen donor atoms. This property allows it to form stable complexes with various metal ions, which can be utilized in catalysis and material synthesis. Research indicates that such metal complexes can exhibit enhanced luminescent properties, making them suitable for applications in photonic devices .
Crystal Structure Studies
Detailed studies on the crystal structure of this compound reveal insights into its molecular interactions and stability. The presence of intramolecular hydrogen bonds contributes to its structural integrity, while intermolecular interactions may facilitate the formation of supramolecular assemblies. Such characteristics are essential for understanding the compound's behavior in different environments and its potential applications in nanotechnology .
Material Science
Luminescent Materials
The ability of this compound to form metal complexes has implications for the development of luminescent materials. These materials are crucial in the fields of display technologies and sensors. The photophysical properties of the metal-ligand complexes derived from this compound can be tailored for specific applications by modifying the metal center or ligand structure .
Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazolone and tested their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Among these derivatives, this compound exhibited the highest activity with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of traditional antibiotics.
Case Study 2: Coordination Complexes
A research group investigated the coordination behavior of this compound with transition metals such as copper and nickel. The resulting complexes were characterized using X-ray crystallography and showed promising catalytic activity in organic transformations, highlighting their potential utility in synthetic organic chemistry.
Chemical Reactions Analysis
Hydrocarboxylation with CO₂
The compound undergoes Cu(II)-photocatalyzed hydrocarboxylation with CO₂ to produce α-substituted amino acids. This reaction exploits the electrophilic nature of the imine group and occurs under mild conditions .
Table 2: Hydrocarboxylation Reaction Performance
| Catalyst | Conditions | Yield (%) |
|---|---|---|
| [Cu(phen)₂Cl] | 30 W Blue LED, RT, 1 atm CO₂ | 60 |
Mechanistic insights :
-
The Cu(II) catalyst facilitates single-electron transfer under blue light, generating a radical intermediate.
-
CO₂ inserts into the C=N bond, followed by protonation to yield the carboxylated product .
Coordination with Metal Ions
The Schiff base acts as a bidentate ligand, coordinating through the imine nitrogen and phenolic oxygen. Metal complexes exhibit enhanced stability and bioactivity compared to the free ligand .
Key Coordination Features:
-
Geometry : Square planar or octahedral, depending on the metal.
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Metals tested : Cu(II), Ni(II), Co(II).
-
Applications : Antimicrobial agents, anticancer drug candidates, and catalysts for organic transformations .
Example reaction :
Stability and Reactivity Trends
-
pH sensitivity : The imine bond hydrolyzes under strongly acidic or basic conditions, regenerating the amine and aldehyde precursors.
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Thermal stability : Decomposes above 250°C without melting .
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Substituent effects : Electron-donating groups (e.g., -OCH₃) on the aromatic ring enhance catalytic activity in carboxylation reactions .
Q & A
Q. What are the optimal synthetic routes for (E)-4-((5-bromo-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, and how can reaction yields be improved?
Methodological Answer: The compound is typically synthesized via Schiff base condensation between 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and 5-bromo-2-hydroxybenzaldehyde. Key parameters include:
- Solvent Selection: Methanol or ethanol under reflux (60–80°C) promotes imine formation while minimizing side reactions.
- Catalysis: Acidic conditions (e.g., glacial acetic acid) accelerate the reaction by protonating the aldehyde carbonyl group .
- Purification: Recrystallization from ethanol or DMF/water mixtures improves purity. Yield optimization (70–85%) requires stoichiometric control and inert atmospheres to prevent oxidation of the hydroxyl group .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR: Confirm the imine (C=N) stretch at ~1600–1620 cm⁻¹ and hydroxyl (O–H) vibration at ~3400 cm⁻¹ .
- NMR: ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and the Schiff base proton (δ 8.3–8.5 ppm). ¹³C NMR resolves the carbonyl (C=O) at ~165 ppm .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
Advanced Research Questions
Q. How does crystallographic data inform the structural and electronic properties of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:
- Crystal System: Monoclinic (space group P2₁/n) with unit cell parameters a = 12.030 Å, b = 7.140 Å, c = 20.210 Å, β = 104.01°, and Z = 4 .
- Key Bond Parameters:
| Bond/Angle | Value |
|---|---|
| C=N (Schiff base) | 1.286 Å |
| C–O (phenolic) | 1.352 Å |
| N–C–C–N torsion | 178.2° |
Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., bond angles, electronic spectra)?
Methodological Answer:
- DFT Calculations: Compare optimized geometries (B3LYP/6-311+G(d,p)) with SCXRD data to validate tautomeric forms or conformational flexibility .
- UV-Vis Spectroscopy: Address deviations in λmax by modeling solvent effects (e.g., COSMO-RS) or excited-state transitions (TD-DFT) .
- Case Study: In related pyrazolone derivatives, computational overestimation of C–N bond lengths by 0.02–0.04 Å is attributed to neglect of crystal packing forces .
Q. What strategies are used to evaluate the biological activity of this compound, particularly its antimicrobial potential?
Methodological Answer:
- In Vitro Assays: Screen against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC values). The bromo and hydroxyl groups enhance membrane permeability and metal chelation, critical for disrupting bacterial biofilms .
- Mechanistic Studies: Use fluorescence-based assays (e.g., SYTOX Green uptake) to assess cell membrane damage. Compare with control compounds lacking the 5-bromo substituent .
Q. How does the 5-bromo-2-hydroxy substituent influence electronic properties and reactivity compared to analogs?
Methodological Answer:
- Electron-Withdrawing Effect: The bromine atom reduces electron density on the benzylidene ring, increasing electrophilicity of the imine carbon (confirmed by Hammett σp = +0.23) .
- Hydrogen Bonding: The phenolic –OH stabilizes the Schiff base via intramolecular H-bonding (O–H···N), reducing hydrolysis susceptibility in aqueous media .
- Comparative Reactivity: Replace bromine with –OCH₃ or –NO₂ to study substituent effects on redox behavior (cyclic voltammetry) or nucleophilic addition kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
